molecular formula C17H18ClN3O2 B14806724 N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide

N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide

Cat. No.: B14806724
M. Wt: 331.8 g/mol
InChI Key: MRMFHYFIKIINNP-UHFFFAOYSA-N
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Description

N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a propanamide moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with isocyanates to form the corresponding urea derivative. This intermediate is then reacted with 2-methylphenylpropanamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-3-{[(3-chloroanilino)carbonyl]amino}propanamide
  • N-benzyl-N-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide

Uniqueness

N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide stands out due to its specific structural features, such as the presence of a methyl group on the phenyl ring and the propanamide moiety. These characteristics may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[3-[(3-chlorophenyl)carbamoylamino]-2-methylphenyl]propanamide

InChI

InChI=1S/C17H18ClN3O2/c1-3-16(22)20-14-8-5-9-15(11(14)2)21-17(23)19-13-7-4-6-12(18)10-13/h4-10H,3H2,1-2H3,(H,20,22)(H2,19,21,23)

InChI Key

MRMFHYFIKIINNP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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